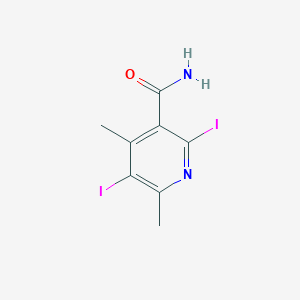![molecular formula C13H10F3N3OS B2501251 N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 866155-06-8](/img/structure/B2501251.png)
N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide, commonly known as M344, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment. M344 is a member of the benzamide class of histone deacetylase (HDAC) inhibitors and has been shown to have potent anti-tumor activity in vitro and in vivo.
Scientific Research Applications
Polymorphic Forms and Hydrogen Bonding
The study by Glidewell et al. (2003) explores the polymorphic forms of a closely related compound, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. This research provides insights into the different crystalline structures and hydrogen bonding patterns of such compounds (Glidewell, Low, Marchal, & Quesada, 2003).
Synthesis and Structural Analysis
The thesis by 許嘉儒 (2011) discusses the synthesis and structural analysis of benzene-1,4-dicarboxamide derivatives and their metal complexes, which includes studies on compounds similar to N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide (許嘉儒, 2011).
Capillary Electrophoresis Studies
Ye et al. (2012) conducted a study on nonaqueous capillary electrophoretic separation of compounds including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, which is structurally similar to this compound. This provides insights into analytical methods applicable to similar compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
NF-kappaB and AP-1 Gene Expression Inhibition
A study by Palanki et al. (2000) investigated compounds structurally similar to this compound for their ability to inhibit NF-kappaB and AP-1 gene expression. This research is crucial for understanding the potential therapeutic applications of such compounds (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Regioselective Synthesis and Chemical Properties
Dos Santos et al. (2015) reported on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which highlights the chemical properties and synthesis methods relevant to compounds structurally related to this compound (Dos Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. By interacting with this receptor, the compound can influence vascular development and homeostasis.
Mode of Action
It is known to interact with its target, the angiopoietin-1 receptor, potentially altering its function
properties
IUPAC Name |
N-(2-methylsulfanylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c1-21-12-17-6-5-10(19-12)18-11(20)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQWXRRSPQYRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

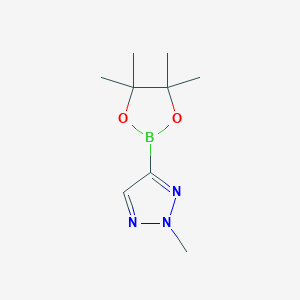
![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)
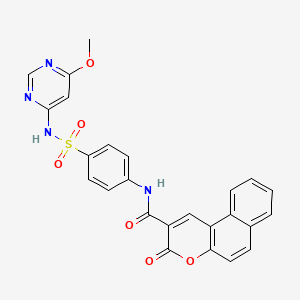
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
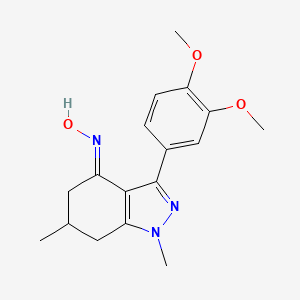
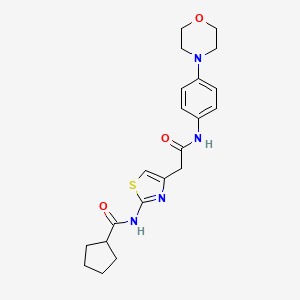
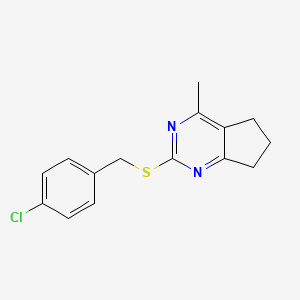
![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)
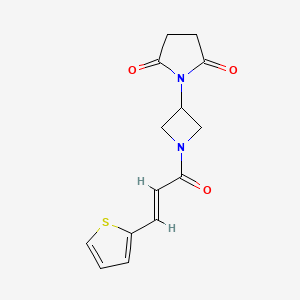
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)
